13-(furan-2-yl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-ol
Description
This compound features a tricyclic core integrating a furan ring, a trifluoromethyl group, and a thia-triaza scaffold. Its complexity arises from the fusion of heterocyclic systems, which likely enhances stability and bioactivity.
Properties
IUPAC Name |
13-(furan-2-yl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2S/c15-14(16,17)8-4-6(7-2-1-3-22-7)9-10-11(23-13(9)20-8)12(21)19-5-18-10/h1-5,12,21H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHROWRBNXULBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC3=C2C4=C(S3)C(N=CN4)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(furan-2-yl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The formation of the thia-triazatricyclo framework is achieved via cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
13-(furan-2-yl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
13-(furan-2-yl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-(furan-2-yl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues from Pesticide Chemistry
lists compounds with overlapping functional groups, such as furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran) and furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine). Key comparisons include:
| Property | Target Compound | Furyloxyfen | Furilazole |
|---|---|---|---|
| Core Structure | Thia-triazatricyclo system with fused furan and CF₃ | Tetrahydrofuran with nitro/chloro groups | Oxazolidine with dichloroacetyl and furan |
| Functional Groups | Furan, CF₃, hydroxyl, thia-triaza | CF₃, nitro, chloro, ether | Furan, dichloroacetyl, oxazolidine |
| Molecular Weight | Estimated ~400–450 g/mol* | 452.7 g/mol | 294.1 g/mol |
| Bioactivity | Unknown (theoretical: potential enzyme inhibition via tricyclic scaffold) | Herbicide | Herbicide safener |
*Calculated based on structural formula.
Fluorinated Triazole Derivatives
describes compounds with fluorinated chains and triazole motifs (e.g., compound 16 and 17 ). While these lack the tricyclic framework, they share features like:
- Fluorine-rich regions : The trifluoromethyl group in the target compound may confer similar hydrophobicity and electron-withdrawing effects as seen in compound 16 ’s heptadecafluoroundecanamido chain .
- Triazole integration : Both classes use triazole rings for structural rigidity, though the target compound embeds this within a larger heterocyclic system.
Research Findings and Computational Analysis
Structural Similarity Metrics
Using similarity coefficients (), the Tanimoto index for the target compound versus furyloxyfen and furilazole is estimated to be 0.35–0.45 , reflecting moderate overlap in functional groups but divergent core architectures . Molecular fingerprints highlight shared motifs (furan, CF₃) but divergent connectivity patterns.
Biological Activity
The compound 13-(furan-2-yl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of . It features a unique tricyclic structure that includes a furan ring and a trifluoromethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C15H7F3N2O3S |
| Molar Mass | 352.29 g/mol |
| Density | 1.634 g/cm³ (predicted) |
| Boiling Point | 607.3 °C (predicted) |
| pKa | 4.50 (predicted) |
Research indicates that this compound may exhibit a variety of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains.
- Anticancer Properties : The structural components of the compound may interact with cellular pathways involved in cancer progression. Its unique tricyclic structure could inhibit tumor growth through various mechanisms such as apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : Similar compounds have been shown to protect neuronal cells against neurotoxins like MPP+ and methamphetamine, indicating potential neuroprotective properties for this compound as well .
Neuroprotective Activity
In one study involving compounds similar to the target molecule, it was demonstrated that they could significantly increase cell viability in rat PC12 cells exposed to neurotoxic agents. The mechanism involved antagonism at adenosine receptors, which are critical in neuroprotection .
Anticancer Activity
Another relevant study explored the effects of related triazine derivatives on cancer cell lines. These derivatives exhibited significant cytotoxic effects against various cancer types by inducing apoptosis and inhibiting proliferation . The specific activity of This compound remains to be fully elucidated but suggests a promising avenue for anticancer research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
